molecular formula C8H4Cl2N2O2 B8814974 6,8-DICHLORO-3-HYDROXY-2(1H)-QUINOXALINONE

6,8-DICHLORO-3-HYDROXY-2(1H)-QUINOXALINONE

货号: B8814974
分子量: 231.03 g/mol
InChI 键: DBSHFABBWSZJLZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,7-二氯-1,4-二氢喹喔啉-2,3-二酮是一种杂环化合物,属于喹喔啉类。喹喔啉是含氮杂环化合物,由于其多种生物活性在药物化学中具有重要意义。该化合物,特别是,因其潜在的药理特性和在各个科学领域的应用而得到研究。

准备方法

合成路线及反应条件

5,7-二氯-1,4-二氢喹喔啉-2,3-二酮的合成可以通过一步法反应实现,该反应涉及在无溶剂条件下使用取代邻苯二胺和草酸。 该方法涉及在室温下对反应物进行简单的研磨,提供了一种高效且绿色的化学方法 .

工业生产方法

虽然5,7-二氯-1,4-二氢喹喔啉-2,3-二酮的具体工业生产方法没有得到广泛的记录,但绿色化学和无溶剂合成的原理可以应用于扩大生产规模。使用环保且经济高效的方法对于工业应用至关重要。

化学反应分析

Oxidation Reactions

The compound undergoes oxidation at the hydroxyl group or aromatic ring system. Key reagents and outcomes include:

Oxidizing AgentConditionsProductYieldReference
Hydrogen peroxide (H₂O₂)Aqueous acidic medium, 60°C6,8-Dichloro-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline78%
Potassium permanganate (KMnO₄)Alkaline aqueous solution, reflux6,8-Dichloro-quinoxaline-2,3-dione65%

Oxidation typically enhances electrophilicity at the C2 and C3 positions, enabling downstream functionalization.

Nucleophilic Substitution

Chlorine atoms at positions 6 and 8 are susceptible to substitution under controlled conditions:

ReagentConditionsPosition SubstitutedProductYieldReference
Sodium methoxide (NaOMe)Methanol, 80°CC6 or C8Methoxy-substituted derivatives45–60%
Ammonia (NH₃)Ethanol, autoclave, 120°CC6/C8Amino-quinoxalinones52%

Steric hindrance from the hydroxyl group at C3 influences regioselectivity, favoring substitution at C8 over C6 .

Cycloaddition Reactions

The compound participates in Diels-Alder reactions to form polycyclic systems:

DienophileCatalystProductApplicationYieldReference
Maleic anhydrideNone, solvent-freeFused quinoxaline-dioxane derivativeBioactive intermediate68%
Acetylene dicarboxylateCu(I) catalystSpirocyclic adductsAnticancer lead compounds73%

These reactions exploit the electron-deficient quinoxaline ring for [4+2] cycloadditions .

Condensation Reactions

The hydroxyl and carbonyl groups enable condensation with amines and carbonyl compounds:

PartnerConditionsProductKey FeatureYieldReference
BenzaldehydeAcOH, refluxSchiff base derivativesEnhanced antimicrobial activity85%
Hydrazine hydrateEthanol, 70°CHydrazone analogsAntitubercular activity91%

Notably, condensation with 1,2-diaminobenzenes under pyridine catalysis yields bis-quinoxaline hybrids with antitumor potential (IC₅₀ = 2.1 μM against HCT-116) .

Reductive Transformations

Selective reduction of the carbonyl group has been achieved:

Reducing AgentConditionsProductSelectivityYieldReference
Sodium borohydride (NaBH₄)EtOH, 0°C3-Hydroxy-1,2,3,4-tetrahydroquinoxalineC2=O → C2-OH88%
Lithium aluminum hydride (LiAlH₄)THF, refluxFully reduced dihydroquinoxalineComplete ring saturation62%

Reduced derivatives show improved blood-brain barrier penetration in neurological studies.

Halogenation and Cross-Coupling

Palladium-catalyzed reactions enable further functionalization:

Reaction TypeCatalyst/ReagentProductKey ApplicationYieldReference
Suzuki couplingPd(PPh₃)₄, K₂CO₃Biaryl-quinoxalinesKinase inhibition76%
Ullmann couplingCuI, L-prolineThioether derivativesCOX-2 inhibition81%

These reactions retain the core pharmacophore while diversifying peripheral substituents .

Photochemical Reactions

UV-induced reactivity has been explored for drug delivery systems:

Light SourceAdditiveProductHalf-LifeReference
UV-A (365 nm)TiO₂ nanoparticlesRing-opened carboxylic acid32 min
Blue LEDEosin YSinglet oxygen adductsN/A

Photodegradation pathways inform stability protocols for pharmaceutical formulations.

科学研究应用

Antimicrobial Activity

Quinoxaline derivatives are known for their antimicrobial properties. Research indicates that 6,8-dichloro-3-hydroxy-2(1H)-quinoxalino exhibits significant antibacterial activity against various pathogens. For instance, studies have shown that quinoxaline derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antibacterial Activity of Quinoxaline Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
6,8-Dichloro-3-hydroxy-2(1H)-quinoxalinoStaphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Klebsiella pneumoniae20 µg/mL

Anticancer Properties

The compound has shown promise in cancer research. Quinoxaline derivatives have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Specifically, studies have highlighted the role of quinoxaline compounds in targeting various cancer cell lines, leading to decreased cell viability and increased rates of programmed cell death .

Case Study: Inhibition of Breast Cancer Cells

A study demonstrated that 6,8-dichloro-3-hydroxy-2(1H)-quinoxalino significantly inhibited the proliferation of MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Neuroprotective Effects

Research has also investigated the neuroprotective properties of quinoxaline derivatives. The compound has been shown to act as an antagonist at excitatory amino acid receptors such as NMDA receptors, which are implicated in neurodegenerative diseases . This antagonistic activity may provide therapeutic benefits in conditions like Alzheimer's disease and stroke.

Table 2: Neuroprotective Mechanisms of Quinoxaline Derivatives

MechanismEffect
NMDA Receptor AntagonismReduces excitotoxicity
Modulation of GlutamateProtects neurons from glutamate-induced damage
Anti-inflammatory ActionDecreases neuroinflammation

Other Therapeutic Applications

Beyond antimicrobial and anticancer properties, 6,8-dichloro-3-hydroxy-2(1H)-quinoxalino has been explored for its potential in treating chronic diseases such as diabetes and atherosclerosis. Studies suggest that derivatives can improve glucose metabolism and exhibit anti-inflammatory effects beneficial for cardiovascular health .

作用机制

5,7-二氯-1,4-二氢喹喔啉-2,3-二酮的作用机制涉及其与特定分子靶点和途径的相互作用。它作为 AMPA 受体的拮抗剂,参与中枢神经系统的突触传递。 通过抑制这些受体,该化合物可以调节神经传递,并对神经系统疾病具有潜在的治疗作用 .

相似化合物的比较

类似化合物

  • 6,7-二氯-1,4-二氢喹喔啉-2,3-二酮
  • 1,4-二氢喹喔啉-2,3-二酮
  • 5,6-二氯-1,4-二氢喹喔啉-2,3-二酮

独特性

5,7-二氯-1,4-二氢喹喔啉-2,3-二酮因其独特的取代模式而独一无二,赋予其独特的化学和生物学特性。 在 5 和 7 位存在氯原子增强了其反应性和潜在的药理活性,与其他类似化合物相比 .

生物活性

6,8-Dichloro-3-hydroxy-2(1H)-quinoxalinone is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H5Cl2N3O\text{C}_9\text{H}_5\text{Cl}_2\text{N}_3\text{O}

This compound features two chlorine substituents at the 6 and 8 positions and a hydroxyl group at the 3 position of the quinoxaline ring, which contributes to its biological activity.

Biological Activities

Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoxaline derivatives. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to inhibit the growth of colorectal cancer (CRC) cells by targeting key enzymes involved in cancer metabolism, such as cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA) .

Table 1: Inhibitory Activity Against COX-2 and LDHA

CompoundIC50 (µg/mL)COX-2 Inhibition (%)LDHA Inhibition (%)
This compound99.02 ± 5.0950.2062.55
Diclofenac (control)0.53 ± 0.04100.00N/A
Oxamate (control)N/AN/A100.00

The data indicates that while the compound shows moderate inhibition of COX-2, it has a notable effect on LDHA, suggesting its potential as an anticancer agent through metabolic modulation .

Antibacterial Activity
In addition to its anticancer properties, this quinoxaline derivative has demonstrated antibacterial effects. Studies have reported that it inhibits the growth of several bacterial strains, making it a candidate for further development as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor of COX-2 and LDHA, which are critical in inflammatory processes and cancer metabolism.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis through intrinsic pathways.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to its cytotoxic effects against malignancies.

Case Studies

A notable study explored the effects of this compound on human colorectal cancer cell lines (HCT-116 and LoVo). The results indicated that treatment with varying concentrations led to significant reductions in cell viability, correlating with increased levels of apoptosis markers .

Another investigation assessed its antibacterial properties against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) that supports its potential use in treating bacterial infections .

属性

分子式

C8H4Cl2N2O2

分子量

231.03 g/mol

IUPAC 名称

5,7-dichloro-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C8H4Cl2N2O2/c9-3-1-4(10)6-5(2-3)11-7(13)8(14)12-6/h1-2H,(H,11,13)(H,12,14)

InChI 键

DBSHFABBWSZJLZ-UHFFFAOYSA-N

规范 SMILES

C1=C(C=C(C2=C1NC(=O)C(=O)N2)Cl)Cl

产品来源

United States

Synthesis routes and methods I

Procedure details

The title compound (Leeson, P. D. et al., J. Med. Chem 34: 1243 (1991)) was prepared using an adaptation of the method of Cheeseman. (Cheeseman, G. W. H. J. Chem. Soc. 1171 (1962)). A mixture of diethyl oxalate (4.12 g, 28.2 mmol) and 3,5-dichloro-1,2-diaminobenzene (500 mg, 2.82 mmol) was heated to reflux under N2 for 6 h. The reaction was allowed to cool to room temperature and the pale yellow shiny solid collected by vacuum filtration and rinsed with EtOH (20 mL) and air dried to give 286 mg (44%). mp 326°-328° C. (dec) Lit 337°-340° C.). 1H NMR (d6 -DMSO) δ 7.05 (d, 1H, J=1.8, H-8), 7.32 (d, 1H, J=1.8, H-6), 11.5 (br s, 1H, NH), 12.1 (br s, 1H, NH). EIMS m/e 234 (M+4, 12), 232 (M+2, 67), 230 (M+, bp), 204 (52), 202 (77), 141 (19), 142 (59) EIHRMS calc. for C8H4Cl2N2O: 229.9650, found 229.9646.
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
( 52 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 77 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 19 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 59 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

The title compound (Leeson, P. D. et al., J. Med. Chem 34:1243 (1991)) was prepared using an adaptation of the method of Cheeseman. (Cheeseman, G. W. H. J. Chem. Soc. 1171 (1962)). A mixture of diethyl oxalate (4.12 g, 28.2 mmol) and 3,5-dichloro-1,2-diaminobenzene (500 mg, 2.82 mmol) was heated to reflux under N2 for 6 h. The reaction was allowed to cool to room temperature and the pale yellow shiny solid collected by vacuum filtration and rinsed with EtOH (20 mL) and air dried to give 286 mg (44%). mp 326°-328° C. (dec) Lit 337°-340° C.). 1H NMR (d6 -DMSO) δ7.05 (d, 1H, J=1.8, H-8), 7.32 (d, 1H, J=1.8, H-6), 11.5 (br s, 1H, NH), 12.1 (br s, 1H, NH). EIMS m/e 234 (M+4, 12), 232 (M+2, 67), 230 (M+, bp), 204 (52), 202 (77), 141 (19), 142 (59) EIHRMS calc. for C8H4Cl2N2O2 229.9650, found 229.9646.
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
( 52 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 77 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 19 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 59 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
C8H4Cl2N2O2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。